molecular formula C7H11NO B8455486 1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone

1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone

Cat. No. B8455486
M. Wt: 125.17 g/mol
InChI Key: KMDFGSFDTRHCSL-UHFFFAOYSA-N
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Patent
US04786648

Procedure details

A solution of 1-(1,2,3,6-tetrahydro-1-methyl-4pyridinyl)ethanone, O-methyloxime (3 g, 17.8 mmol) in 20 ml dry dichloromethane was cooled to 0° C., treated dropwise with 1-chloroethylchloroformate (2.55 g, 17.8 mmol), and stirred 18 hours at room temperature. The reaction mixture was then concentrated in vacuo to an oil which was heated under reflux one hour in 50 ml of methanol. The methanol was distilled off and the residue was chromatographed over silica gel eluting with 5% methanol in ethyl acetate. The desired fractions were combined, concentrated in vacuo, and treated with methanolic hydrogen chloride to give 1.75 g of 1-(1,2,3,6-tetrahydro-4-pyridinyl)ethanone, O-methyloxime hydrochloride, mp 185°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-methyloxime
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH:6]=[C:5]([C:8](=[O:10])[CH3:9])[CH2:4][CH2:3]1.ClC(OC(Cl)=O)C>ClCCl>[NH:2]1[CH2:3][CH:4]=[C:5]([C:8](=[O:10])[CH3:9])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(=CC1)C(C)=O
Name
O-methyloxime
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
ClC(C)OC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo to an oil which
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux one hour in 50 ml of methanol
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel eluting with 5% methanol in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with methanolic hydrogen chloride

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC(=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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